Cas no 477559-23-2 (benzyl N-(2,4-dihydroxyphenyl)carbamate)
benzyl N-(2,4-dihydroxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, (2,4-dihydroxyphenyl)-, phenylmethyl ester
- Carbamic acid, (2,4-dihydroxyphenyl)-, phenylmethyl ester (9CI)
- benzyl N-(2,4-dihydroxyphenyl)carbamate
- (2,4-dihydroxyphenyl)-carbamic acid benzyl ester
- EN300-28280571
- XEBQPOAJNMIBFN-UHFFFAOYSA-N
- SCHEMBL4372681
- 477559-23-2
-
- Inchi: 1S/C14H13NO4/c16-11-6-7-12(13(17)8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18)
- InChI Key: XEBQPOAJNMIBFN-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)NC1=CC=C(O)C=C1O
Computed Properties
- Exact Mass: 259.08445790Da
- Monoisotopic Mass: 259.08445790Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 78.8Ų
benzyl N-(2,4-dihydroxyphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28280571-1g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 1g |
$1214.0 | 2023-09-09 | ||
| Enamine | EN300-28280571-5g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 5g |
$3520.0 | 2023-09-09 | ||
| Enamine | EN300-28280571-10g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 10g |
$5221.0 | 2023-09-09 | ||
| Enamine | EN300-28280571-0.05g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28280571-0.1g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28280571-0.25g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28280571-0.5g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28280571-1.0g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28280571-2.5g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28280571-5.0g |
benzyl N-(2,4-dihydroxyphenyl)carbamate |
477559-23-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(2,4-dihydroxyphenyl)carbamate Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on benzyl N-(2,4-dihydroxyphenyl)carbamate
Comprehensive Analysis of Benzyl N-(2,4-dihydroxyphenyl)carbamate (CAS No. 477559-23-2)
Benzyl N-(2,4-dihydroxyphenyl)carbamate (CAS No. 477559-23-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique carbamate and dihydroxyphenyl functional groups, exhibits potential applications in drug development and material science. Its molecular structure, which includes a benzyl group attached to a carbamate linkage, makes it a versatile intermediate in synthetic chemistry.
The growing interest in Benzyl N-(2,4-dihydroxyphenyl)carbamate is partly due to its relevance in addressing contemporary health challenges. For instance, researchers are exploring its role in antioxidant and anti-inflammatory applications, aligning with the increasing demand for natural and synthetic compounds that combat oxidative stress. Searches for terms like "carbamate derivatives in medicine" and "dihydroxyphenyl compounds for health" reflect this trend, highlighting the compound's potential in therapeutic formulations.
From a synthetic perspective, CAS No. 477559-23-2 is often discussed in the context of green chemistry and sustainable synthesis. With the global push toward environmentally friendly practices, chemists are investigating efficient methods to produce this compound with minimal waste. Keywords such as "eco-friendly carbamate synthesis" and "sustainable pharmaceutical intermediates" are frequently associated with this topic, underscoring its alignment with modern scientific priorities.
Another area of interest is the compound's potential role in cosmeceuticals. The dihydroxyphenyl moiety is known for its ability to interact with biological systems, making Benzyl N-(2,4-dihydroxyphenyl)carbamate a candidate for skincare formulations. Searches for "phenolic compounds in cosmetics" and "carbamates for skin health" indicate a rising curiosity about its applications beyond traditional pharmaceuticals.
In analytical chemistry, CAS No. 477559-23-2 is often studied using advanced techniques like HPLC and mass spectrometry. Researchers focus on its purity, stability, and degradation profiles, which are critical for ensuring its efficacy in various applications. Queries such as "analytical methods for carbamate compounds" and "stability testing of dihydroxyphenyl derivatives" are common among professionals seeking to optimize its use.
The compound's versatility also extends to material science, where its structural properties are explored for developing novel polymers and coatings. The benzyl and carbamate groups contribute to its adhesive and film-forming characteristics, making it relevant for industrial applications. Keywords like "polymeric carbamates" and "advanced material intermediates" are often linked to these investigations.
In summary, Benzyl N-(2,4-dihydroxyphenyl)carbamate (CAS No. 477559-23-2) is a multifaceted compound with promising applications across multiple disciplines. Its relevance to health, sustainability, and innovation ensures its continued prominence in scientific discourse. As research progresses, this compound is likely to remain a focal point for both academic and industrial exploration.
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